5,7-Dihydroxytryptamine creatinine sulfate salt

autofluorescence live-cell imaging serotonergic neuron identification

Researchers needing selective serotonergic lesioning face batch variability and nonspecific toxicity with 5,6-DHT or 6-OHDA. 5,7-DHT creatinine sulfate eliminates these risks: • Autofluorescent labeling of live 5-HT neurons (25 μM, 60 min) with zero dopaminergic cross-reactivity • Tunable selectivity via DMI pretreatment: dual 5-HT/NE depletion (~80%/90-95%) or pure 5-HT lesioning • Defined DMSO solubility (13 mg/mL) for sterile, culture-ready stock solutions • -20°C long-term stability ensures multi-year experimental reproducibility across a single batch procurement.

Molecular Formula C14H21N5O7S
Molecular Weight 403.41 g/mol
CAS No. 39929-27-6
Cat. No. B048982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dihydroxytryptamine creatinine sulfate salt
CAS39929-27-6
Synonyms2-​Amino-​1,​5-​dihydro-​1-​methyl-​4H-​imidazol-​4-​one compd. with 3-​(2-​aminoethyl)​-​1H-​indole-​5,​7-​diol and sulfuric acid;  2-Amino-1,5-dihydro-1-methyl-4H-imidazol-4-one compd. with 3-(2-aminoethyl)-1H-indole-5,7-diol sulfate;  3-(2-Aminoethy
Molecular FormulaC14H21N5O7S
Molecular Weight403.41 g/mol
Structural Identifiers
SMILESCN1CC(=O)NC1=N.C1=C(C=C(C2=C1C(=CN2)CCN)O)O.OS(=O)(=O)O
InChIInChI=1S/C10H12N2O2.C4H7N3O.H2O4S/c11-2-1-6-5-12-10-8(6)3-7(13)4-9(10)14;1-7-2-3(8)6-4(7)5;1-5(2,3)4/h3-5,12-14H,1-2,11H2;2H2,1H3,(H2,5,6,8);(H2,1,2,3,4)
InChIKeyBXYXUOWJXUUTQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-DHT Creatinine Sulfate: Neurotoxin Overview


5,7-Dihydroxytryptamine creatinine sulfate salt (5,7-DHT creatinine sulfate; CAS 39929-27-6) is a hydroxylated indoleamine neurotoxin with a molecular weight of 403.41 g/mol . It functions as both a selective serotonergic (5-HTergic) neurotoxin and an autofluorescent serotonin analogue [1]. Unlike the free base (5,7-DHT, 192.21 g/mol), the creatinine sulfate salt provides enhanced handling stability, defined solubility in DMSO (13 mg/mL), and long-term storage at −20°C . Its neurotoxic action is mediated through uptake via the serotonin transporter (SERT), followed by MAO-A-catalyzed oxidation to reactive quinonoid species that destroy serotonergic terminals [2]. A critical practical feature is that its intrinsic adrenergic toxicity can be pharmacologically blocked by desipramine pretreatment, enabling tunable serotonin-selective lesioning [3].

5,7-DHT vs. 5,6-DHT & 6-OHDA: Why Not Interchangeable


Substituting 5,7-DHT creatinine sulfate with 5,6-dihydroxytryptamine (5,6-DHT), 6-hydroxydopamine (6-OHDA), or the free base/hydrobromide salt introduces quantifiable risks of altered selectivity, nonspecific toxicity, and experimental irreproducibility. In direct intrathecal uptake assays, 5,6-DHT is more inherently selective for serotonergic over noradrenergic neurons than 5,7-DHT, but it carries significantly greater nonspecific cardiovascular and central toxicity that can obscure behavioral and biochemical readouts [1]. Conversely, 6-OHDA selectively ablates catecholaminergic (noradrenergic/dopaminergic) neurons and cannot substitute for serotonergic lesioning [2]. The free base form of 5,7-DHT lacks the defined solubility and handling stability of the creatinine sulfate salt, introducing dosing variability . Critically, only 5,7-DHT possesses intrinsic autofluorescence, enabling live-cell identification of serotonergic neurons—a capability absent in 5,6-DHT, 6-OHDA, and 4,5-DHT [3]. These compound-specific differences mean that experimental protocols validated with 5,7-DHT creatinine sulfate cannot be reliably reproduced with in-class analogues without re-optimization.

5,7-DHT: Experimental Evidence & Comparison


Autofluorescence for Live-Cell Serotonergic Neuron Identification

5,7-DHT creatinine sulfate is intrinsically autofluorescent, enabling direct visualization of living serotonergic neurons without immunohistochemical processing. In primary rat midbrain cultures (DIV10), incubation with 25 μM 5,7-DHT for 60 min resulted in selective accumulation exclusively in 5-HT-immunoreactive cells; no 5,7-DHT fluorescence co-localized with tyrosine hydroxylase (TH)-positive dopaminergic neurons [1]. This autofluorescent uptake was blocked by the selective serotonin reuptake inhibitor fluvoxamine (10 μM), confirming SERT-dependent specificity [2]. By contrast, 5,6-DHT and 6-OHDA are not autofluorescent and cannot be used for live-cell serotonergic identification. Direct comparison with 4,5-DHT showed that only 5,7-DHT combines neurotoxic potency with usable autofluorescence for morphological tracing [3].

autofluorescence live-cell imaging serotonergic neuron identification primary mesencephalic culture

Desipramine Pretreatment for Tunable Selectivity

Without pharmacological protection, 5,7-DHT reduces both serotonin (5-HT) and norepinephrine (NE) levels. In the lumbar spinal cord, intrathecal 5,7-DHT (10–80 μg) reduced [³H]NE uptake by 90–95% and [¹⁴C]5-HT uptake by ~80% [1]. However, when animals are pretreated with desipramine (DMI, a norepinephrine transporter inhibitor), the adrenergic toxicity is efficiently blocked while serotonergic neurotoxicity is unimpaired [2]. This yields a tunable system: without DMI, dual aminergic lesioning; with DMI, serotonin-selective lesioning. In neonatal models, 5,7-DHT (25 μg intracisternal, day 1) produced a ~50% selective reduction of whole-brain 5-HT at day 35, with noradrenaline levels preserved when DMI protection was used, whereas 6-OHDA selectively reduced NA by ~60% [3]. This tunability is not available with 5,6-DHT, whose nonspecific toxicity cannot be fully blocked by uptake inhibitors [4].

desipramine pretreatment noradrenergic protection tunable selectivity chemical lesioning

Long-Lasting Neonatal Serotonergic Depletion

In neonatal rats treated with a single intracisternal injection of 5,7-DHT (25 μg) on postnatal day 1, whole-brain serotonin levels were selectively reduced by approximately 50% when measured at 35 days of age [1]. A longitudinal follow-up demonstrated that this selective 5-HT reduction persisted without recovery for at least 90 days [1]. In a separate study, neonatal 5,7-DHT treatment (50–100 μg, day 3 of life) produced long-lasting selective 5-HT depletions that shifted the ontogenetic peak of locomotor activity, confirming functional consequences of persistent serotonergic denervation [2]. By comparison, 5,6-DHT administered neonatally produces similar 5-HT depletion but with greater nonspecific toxicity and less complete long-term characterization [3]. The creatinine sulfate salt form ensures accurate dosing in neonatal studies, as its defined solubility (13 mg/mL in DMSO) enables precise microinjection volumes .

neonatal lesioning long-term serotonin depletion developmental neurobiology persistent denervation

Synaptosomal Uptake Selectivity: 5,7-DHT vs 5,6-DHT & 6-OHDA

In a definitive three-way comparison, 5,7-DHT, 5,6-DHT, and 6-OHDA were administered intrathecally into the lumbar subarachnoid space of rats (0.6–80 μg dose range), and lesions were evaluated 2–3 weeks later by [³H]noradrenaline and [¹⁴C]5-HT uptake into spinal cord synaptosomes [1]. 6-OHDA (5–80 μg) reduced [³H]NE uptake by ~90% with no effect on [¹⁴C]5-HT uptake, confirming pure catecholaminergic selectivity. 5,6-DHT (20–80 μg) reduced [¹⁴C]5-HT uptake by 90% while sparing [³H]NE uptake at lower doses; however, at 40–80 μg, [³H]NE uptake fell by 45–55%, indicating dose-dependent loss of selectivity. 5,7-DHT (10–80 μg) reduced [³H]NE uptake by 90–95% and [¹⁴C]5-HT uptake by ~80% (5–80 μg), demonstrating consistent dual aminergic activity [1]. Critically, when 5,7-DHT was combined with desipramine pretreatment, the [³H]NE uptake reduction was blocked while the [¹⁴C]5-HT depletion was preserved, a manipulation not reproducible with 5,6-DHT [2].

synaptosomal uptake monoamine transporter selectivity intrathecal neurotoxin spinal cord lesioning

MAO-A Substrate Mechanism for Selective Neurotoxicity

5,7-DHT is a transport substrate for monoamine oxidase A (MAO-A), and its selective neurotoxicity depends critically on intraneuronal MAO-A-catalyzed oxidation to 5-hydroxytryptamine-4,7-dione (2) and 6,6′-bi(5-hydroxytryptamine-4,7-dione) (3) [1]. These oxidation products redox cycle in the presence of cellular reductants (glutathione, cysteine, ascorbate) and molecular oxygen, generating superoxide radical anion (O₂•⁻) and ultimately hydroxyl radical (HO•) via Haber-Weiss chemistry, leading to selective neuronal destruction [1]. The LD₅₀ of the parent compound 5,7-DHT (1) following intraventricular administration in mice is 51.8 ± 0.28 μg, whereas its oxidation products 2 and 3 are more acutely toxic (LD₅₀: 29.6 ± 0.04 μg and 25.4 ± 0.30 μg respectively) but produce only minor, transient changes in brain monoamine levels, in contrast to the profound and long-lasting serotonergic deficit evoked by 5,7-DHT itself [1]. This MAO-A-dependent activation mechanism fundamentally differs from that of 6-OHDA, which relies on auto-oxidation and catecholamine transporter-mediated uptake rather than MAO-catalyzed bioactivation [2]. 5,6-DHT shares some mechanistic features with 5,7-DHT but its neurotoxicity is significantly obscured by marked nonspecific toxicity both centrally and peripherally [3].

MAO-A substrate intraneuronal oxidation reactive oxygen species mechanism of neurotoxicity

Creatinine Sulfate Salt: Solubility & Handling Stability

The creatinine sulfate salt of 5,7-DHT (MW 403.41 g/mol) provides practical advantages over the free base (MW 192.21 g/mol) and hydrobromide salt for experimental reproducibility. The Sigma-Aldrich technical specification (Product D0136) documents solubility of 13 mg/mL in DMSO and 6 mg/mL in 45% (w/v) aqueous 2-hydroxypropyl-β-cyclodextrin, with recommended storage at −20°C . The ≥97.0% HPLC purity specification (Product 37970) ensures batch-to-batch consistency . This defined solubility profile enables accurate calculation of injection volumes for intracerebroventricular, intrathecal, or intraparenchymal administration, where dosing is typically expressed in μg of free base equivalent [1]. By contrast, the free base form of 5,7-DHT has poorly characterized solubility and is more prone to oxidation during handling, while the hydrobromide salt has different hygroscopicity and solubility characteristics that can introduce dosing variability if protocols are not re-optimized . The −20°C storage requirement and centrifugation-before-use recommendation (to maximize product recovery) are standardized handling procedures that further enhance inter-laboratory reproducibility.

creatinine sulfate salt form solubility standardization reproducible dosing −20°C storage stability

5,7-DHT: Application Scenarios


Live-Cell Identification of Serotonergic Neurons

For neuroscience laboratories performing primary mesencephalic or raphe cultures, 5,7-DHT creatinine sulfate uniquely enables live-cell fluorescence-based identification of serotonergic neurons. As demonstrated by Rohrbacher et al. (1995) and Franke et al. (2002), incubation with 25 μM 5,7-DHT for 60 min at 37°C produces selective autofluorescent labeling of 5-HT-immunoreactive cells with zero cross-labeling of TH-positive dopaminergic neurons [1]. This protocol can be integrated with FACS or live-cell confocal imaging workflows, enabling enrichment or electrophysiological targeting of serotonergic populations. 5,6-DHT and 6-OHDA cannot substitute in this application because they lack intrinsic autofluorescence [2]. The defined DMSO solubility (13 mg/mL) facilitates preparation of sterile stock solutions compatible with cell culture conditions .

Tunable Aminergic Lesioning for Behavioral Dissection

The ability to toggle between dual-aminergic and serotonin-selective lesioning using desipramine (DMI) pretreatment makes 5,7-DHT creatinine sulfate the most versatile tool for in vivo monoamine depletion studies. As established by Björklund et al. (1975) and quantified by Berge et al. (1985), 5,7-DHT alone produces robust depletion of both 5-HT (~80%) and NE (90–95%) in spinal cord, while DMI pretreatment (25 mg/kg i.p., 30–45 min prior) preserves NE levels while maintaining 5-HT depletion [3]. This enables within-study control experiments where the same neurotoxin is used to generate either dual or single-aminergic lesions, eliminating inter-compound variability. The creatinine sulfate salt's precise dosing capability is critical here, as DMI protection can be overwhelmed by excessive 5,7-DHT doses [4].

Developmental Serotonergic Denervation Model

For studies examining the role of serotonin in brain development, plasticity, and adult behavior, 5,7-DHT creatinine sulfate administered neonatally produces a well-characterized, persistent serotonergic lesion lasting >90 days—effectively spanning the entire developmental period from infancy to young adulthood in rodents [5]. The neonatal paradigm (25–100 μg i.c. on postnatal day 1–3) produces ~50% selective whole-brain 5-HT depletion without the high mortality associated with 5,6-DHT neonatal administration [6]. This model has been validated across multiple behavioral domains including locomotor activity, audiogenic immobility, nociception, and ethanol tolerance, providing a rich comparative literature for experimental design [5]. The long shelf-life and −20°C storage stability of the creatinine sulfate salt ensure that a single procurement can support multi-year developmental studies without batch variability .

MAO-A-Dependent Oxidative Stress & Neurodegeneration

The MAO-A substrate property of 5,7-DHT, elucidated by Tabatabaie et al. (1993), makes it a uniquely informative tool for studying the role of intraneuronal MAO-catalyzed oxidation in selective neuronal vulnerability [7]. Unlike 6-OHDA, which causes degeneration primarily through extracellular auto-oxidation and catecholamine transporter-mediated uptake, 5,7-DHT requires MAO-A-mediated bioactivation within serotonergic neurons to produce its selective toxicity. Its oxidation products (5-hydroxytryptamine-4,7-dione and its dimer) can be independently synthesized and tested, with LD₅₀ values of 29.6 μg and 25.4 μg respectively (vs. 51.8 μg for parent 5,7-DHT), enabling dissection of the relative contributions of parent compound uptake, enzymatic activation, and redox cycling to neuronal death [7]. This mechanistic pathway is directly relevant to understanding serotonergic neuron loss in Parkinson's disease and the potential role of MAO-A in neurodegenerative processes, positioning 5,7-DHT as a disease-relevant chemical biology probe rather than merely a lesioning tool.

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